molecular formula C8H18ClN B6222281 (4Z)-2-methylhept-4-en-1-amine hydrochloride CAS No. 2758013-16-8

(4Z)-2-methylhept-4-en-1-amine hydrochloride

Cat. No.: B6222281
CAS No.: 2758013-16-8
M. Wt: 163.7
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Description

(4Z)-2-methylhept-4-en-1-amine hydrochloride is an organic compound with a unique structure that includes a double bond and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-methylhept-4-en-1-amine hydrochloride typically involves the reaction of 2-methylhept-4-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

  • Dissolving 2-methylhept-4-en-1-amine in an appropriate solvent such as ethanol or methanol.
  • Adding hydrochloric acid to the solution while maintaining a low temperature to control the reaction rate.
  • Allowing the reaction to proceed until the formation of the hydrochloride salt is complete.
  • Isolating the product by filtration and drying under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-methylhept-4-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The double bond can be reduced to form saturated amines.

    Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or oxides.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(4Z)-2-methylhept-4-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-2-methylhept-4-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The double bond may also participate in conjugation or addition reactions, affecting the compound’s reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    2-methylhept-4-en-1-amine: Lacks the hydrochloride component but shares a similar structure.

    2-methylhept-4-en-1-ol: Contains a hydroxyl group instead of an amine group.

    2-methylhept-4-en-1-nitrile: Contains a nitrile group instead of an amine group.

Uniqueness

(4Z)-2-methylhept-4-en-1-amine hydrochloride is unique due to its combination of a double bond and an amine group, which allows for diverse reactivity and potential applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial applications.

Properties

CAS No.

2758013-16-8

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Purity

95

Origin of Product

United States

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